

Application Note: Sciadonic Acid as a Novel Internal Standard for Quantitative Lipidomics

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Compound of Interest

Compound Name: 5(Z),11(Z),14(Z)-Eicosatrienoic acid

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Introduction

Accurate quantification of lipids is paramount in lipidomics research for understanding disease mechanisms and for the development of new therapeutics. The use of internal standards is a critical component of analytical workflows, correcting for variations in sample preparation and instrument response. Ideally, an internal standard should be a compound that is not naturally present in the sample, co-extracts with the analytes of interest, and has similar ionization properties.

This application note proposes the use of sciadonic acid (20:3, n-6,9,15), a non-methylene-interrupted fatty acid, as a novel internal standard for the quantitative analysis of fatty acids and other lipid classes in various biological matrices. Its unique chemical structure and absence in most mammalian tissues make it an excellent candidate for this purpose.

Physicochemical Properties of Sciadonic Acid

Sciadonic acid is a C20 polyunsaturated fatty acid with three double bonds at the 5, 11, and 14 positions.^[1] Unlike common polyunsaturated fatty acids such as arachidonic acid, the double bonds in sciadonic acid are not exclusively separated by methylene groups, which imparts distinct chemical properties.

Property	Value	Reference
Molecular Formula	C20H32O2	
Molecular Weight	304.47 g/mol	
Systematic Name	(5Z,11Z,14Z)-eicosatrienoic acid	[2]
SMILES	<chem>CCCCC\C=C/C\C=C/C\CCCC\C=C/CCCC(O)=O</chem>	

Rationale for Use as an Internal Standard

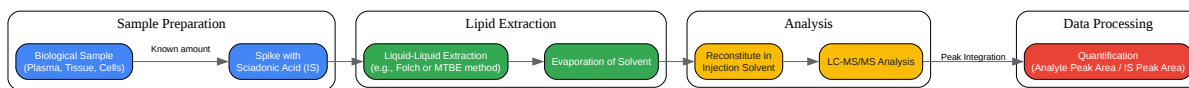
The ideal internal standard should possess the following characteristics:

- **Non-endogenous:** It should not be naturally present in the biological samples being analyzed to avoid interference. Sciadonic acid is primarily found in the seeds of coniferous plants and is not synthesized by mammals.[1]
- **Similar Physicochemical Properties:** Its extraction recovery and ionization efficiency should be comparable to the analytes of interest. As a long-chain polyunsaturated fatty acid, sciadonic acid is expected to behave similarly to other C18-C22 fatty acids during extraction and chromatographic separation.
- **Chemical Stability:** It should be stable throughout the sample preparation and analysis process.
- **Mass Spectrometric Detection:** It should be readily detectable by mass spectrometry, ideally with a unique mass-to-charge ratio (m/z) that does not overlap with endogenous lipids.

Sciadonic acid meets these criteria, making it a promising candidate for use as an internal standard in lipidomics.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the quantification of fatty acids using sciadonic acid as an internal standard.



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Proposed experimental workflow for lipidomics using sciadonic acid.

Detailed Protocols

Preparation of Internal Standard Stock Solution

- Accurately weigh approximately 10 mg of high-purity sciadonic acid.
- Dissolve in 10 mL of ethanol to prepare a 1 mg/mL stock solution.
- Store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
- Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with ethanol.

Sample Preparation and Lipid Extraction (Folch Method)

This protocol is suitable for plasma, tissue homogenates, and cell pellets.

- To 100 µL of sample, add 10 µL of the sciadonic acid internal standard working solution (e.g., 10 µg/mL).
- Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
- Vortex vigorously for 2 minutes.
- Add 400 µL of 0.9% NaCl solution and vortex for another minute.
- Centrifuge at 2,000 x g for 10 minutes to separate the phases.

- Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
- Dry the collected organic phase under a gentle stream of nitrogen.
- Store the dried lipid extract at -80°C until analysis.

LC-MS/MS Analysis

- Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v).
- Chromatographic Separation:
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
 - Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.
 - Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
 - Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating to initial conditions.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 50°C.
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for fatty acid analysis.
 - Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for sciadonic acid is $[M-H]^-$ at m/z 303.2. Product ions for fragmentation would need to be determined empirically but are expected from the cleavage of the carboxyl group and fragmentation along the fatty acyl chain.
 - Collision Energy: Optimize for the specific instrument and analyte.

Quantitative Data and Performance

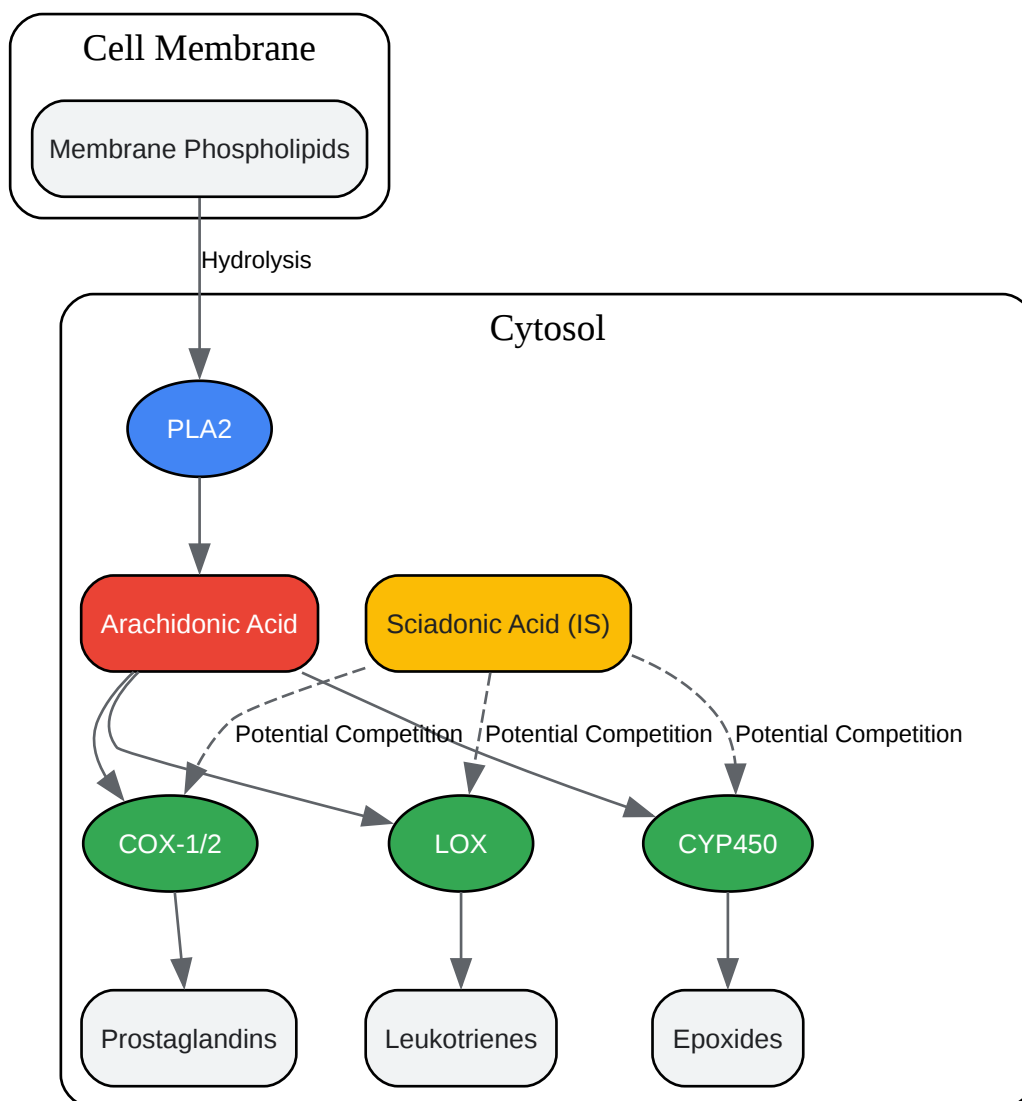
The following table presents hypothetical, yet expected, performance data for the quantification of representative fatty acids using sciadonic acid as an internal standard. This data is based on typical performance characteristics observed in lipidomics assays employing other non-endogenous internal standards.

Analyte	Endogenous Concentration Range (µM in human plasma)	LLOQ (nM)	ULOQ (nM)	Inter-assay Precision (%CV)	Inter-assay Accuracy (%Bias)
Palmitic Acid (16:0)	150 - 500	50	10000	< 10%	± 15%
Oleic Acid (18:1)	100 - 400	50	10000	< 10%	± 15%
Linoleic Acid (18:2)	200 - 600	50	10000	< 10%	± 15%
Arachidonic Acid (20:4)	50 - 200	20	5000	< 15%	± 15%
Eicosapentaenoic Acid (20:5)	10 - 50	10	2500	< 15%	± 20%
Docosahexaenoic Acid (22:6)	20 - 80	10	2500	< 15%	± 20%

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, %CV: Percent Coefficient of Variation, %Bias: Percent Bias.

Sciadonic Acid in Cellular Signaling Context

Sciadonic acid can be incorporated into cellular phospholipids, potentially competing with arachidonic acid.[3] Understanding the metabolic fate of both endogenous and exogenous fatty acids is crucial. The diagram below illustrates the general pathway of arachidonic acid metabolism, where sciadonic acid could potentially act as a competitive substrate for certain enzymes.



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Arachidonic acid signaling pathway with potential sciadonic acid interaction.

Conclusion

Sciadonic acid presents a viable and advantageous option as an internal standard for quantitative lipidomics. Its non-endogenous nature, coupled with its physicochemical similarity to a range of fatty acids, allows for robust and accurate quantification. The protocols outlined in this application note provide a framework for the successful implementation of sciadonic acid as an internal standard in routine lipidomics workflows, contributing to more reliable and reproducible research outcomes. Further validation in specific biological matrices is recommended to establish optimal working concentrations and confirm recovery and ionization characteristics.

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